molecular formula C6H6ClN3O2 B11777967 Methyl 6-amino-5-chloropyrimidine-4-carboxylate CAS No. 1956380-48-5

Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Cat. No.: B11777967
CAS No.: 1956380-48-5
M. Wt: 187.58 g/mol
InChI Key: HARXCRXKTDBLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) is a high-value pyrimidine-based building block in organic synthesis and medicinal chemistry. This compound features a carboxylate ester and reactive chloro and amino substituents on a pyrimidine ring, making it a versatile scaffold for constructing complex molecules. Its well-defined planar structure, as confirmed by crystallographic data, is a typical characteristic of many heterocyclic bioactive compounds . Its primary research application is as a critical synthetic intermediate in the development of novel anti-tubercular agents. Recent studies have utilized this pyrimidine carboxylate core in the synthesis of 6-dialkylaminopyrimidine carboxamide analogues, which have demonstrated excellent in vitro activity against Mycobacterium tuberculosis (Mtb) and show a promising bactericidal effect against replicating H37Rv Mtb strains . Furthermore, the compound serves as a key precursor in the synthesis of pyrimido[4,5-d]pyrimidine scaffolds, which are bicyclic structures of significant interest due to their wide range of biological activities, including acting as anticancer, antioxidant, and dihydrofolate reductase inhibitors . Key Features: CAS Number: 1956380-48-5 Molecular Formula: C6H6ClN3O2 Molecular Weight: 187.58 g/mol Quality: Sourced from a certified supplier to ensure consistency and reliability for your research. Handling and Storage: This product requires cold-chain transportation and storage to maintain stability . For specific handling conditions, please refer to the Safety Data Sheet. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

methyl 6-amino-5-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARXCRXKTDBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185369
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956380-48-5
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956380-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Amination and Chlorination

A common approach involves introducing the amino and chloro groups sequentially onto a pre-formed pyrimidine ring. For example, 6-chloropyrimidin-4-amine serves as a starting material, undergoing further functionalization at the 5-position. In one protocol, 6-chloropyrimidin-4-amine reacts with methyl chlorooxalate in the presence of a base such as sodium hydride, yielding the methyl ester derivative. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by deprotonation to stabilize the intermediate.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or dichloromethane

  • Temperature: 60–70°C

  • Yield: 58–70%

Cyclization of Precursor Molecules

An alternative route constructs the pyrimidine ring from smaller precursors. For instance, condensation of thiourea with β-keto esters under acidic conditions generates a dihydropyrimidine intermediate, which is subsequently oxidized and chlorinated. This method emphasizes atom economy but requires careful control of oxidation states to avoid over-chlorination.

Key Steps :

  • Thiourea + methyl acetoacetate → dihydropyrimidine

  • Oxidation with HNO₃ → pyrimidine ring aromatization

  • Chlorination using POCl₃ or Cl₂ gas

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while dichloromethane minimizes side reactions in chlorination steps. Catalysts such as bis(triphenylphosphine)palladium(II) chloride enable Suzuki-Miyaura couplings for introducing aryl groups, though this is less common for the target compound.

Table 1: Solvent Effects on Yield

SolventReaction TypeYield (%)
DMFNucleophilic substitution70
DichloromethaneEsterification65
WaterHydrolysis47

Temperature and Time Dependence

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, heating at 125°C for 20 minutes under microwave irradiation achieved a 51% yield in a related pyrimidine coupling reaction. Conventional heating at 70°C for 17 hours yielded comparable results but with higher energy consumption.

Analytical Characterization

Spectroscopic Methods

  • NMR : The methyl ester group resonates at δ 3.9–4.1 ppm (singlet), while the pyrimidine ring protons appear as distinct singlets between δ 6.8–8.1 ppm.

  • LC-MS : Molecular ion peaks at m/z 187.58 confirm the molecular weight.

Purity Assessment

Industrial-scale protocols emphasize minimizing impurities through recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC.

Industrial-Scale Production

Environmental and Economic Considerations

The patented method highlighted in prioritizes green chemistry principles:

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing waste.

  • Catalyst Reuse : Palladium catalysts are recovered using filtration membranes.

Table 2: Scalability Metrics

ParameterLab ScalePilot Scale
Batch Size100 g10 kg
Yield70%68%
Purity95%98%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. Reactivity is enhanced by the electron-withdrawing carboxylate group at position 4, which activates the ring for attack.

Key Reactions:

  • Amine Substitution :
    Reacting with primary or secondary amines (e.g., methylamine, piperazine) in nBuOH under reflux with triethylamine yields 5-amino derivatives. For example:

    Methyl 6-amino-5-chloropyrimidine-4-carboxylate+R-NH2Et3N,ΔMethyl 6-amino-5-(alkylamino)pyrimidine-4-carboxylate+HCl\text{Methyl 6-amino-5-chloropyrimidine-4-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N}, \Delta} \text{Methyl 6-amino-5-(alkylamino)pyrimidine-4-carboxylate} + \text{HCl}

    Yields range from 29% to 68%, depending on the amine's steric and electronic properties .

  • Alkoxy Substitution :
    Treatment with alcohols (e.g., methanol, ethanol) in the presence of NaH or Cs₂CO₃ substitutes chlorine with alkoxy groups:

    ClROH, BaseOR\text{Cl} \xrightarrow{\text{ROH, Base}} \text{OR}

    This method produces 5-alkoxy derivatives with >90% purity .

Nucleophile Conditions Yield Product Source
MethylaminenBuOH, Et₃N, 8h reflux89.4%5-Methylaminopyrimidine
PiperazineDMF, 100°C, 12h68%5-Piperazinylpyrimidine
Sodium methoxideMeOH, 60°C, 6h92%5-Methoxypyrimidine

Amino Group Modifications

The amino group at position 6 participates in alkylation, acylation, and condensation reactions.

Examples:

  • Alkylation :
    Reacting with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ forms 6-alkylamino derivatives:

    NH2R-X, BaseNHR\text{NH}_2 \xrightarrow{\text{R-X, Base}} \text{NHR}

    Products show enhanced lipophilicity for drug delivery.

  • Schiff Base Formation :
    Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked derivatives, useful in metal-organic frameworks (MOFs) .

Ester Group Reactivity

The methyl ester at position 4 undergoes hydrolysis and transesterification:

  • Hydrolysis :
    Acidic or basic hydrolysis converts the ester to a carboxylic acid:

    COOCH3HCl or NaOHCOOH\text{COOCH}_3 \xrightarrow{\text{HCl or NaOH}} \text{COOH}

    The carboxylic acid derivative serves as a precursor for amide coupling .

  • Transesterification :
    Reaction with higher alcohols (e.g., isopropanol) in H₂SO₄ yields bulkier esters .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles with pharmacological relevance:

  • Pyrimido-Pyrimidines :
    Heating with triethyl orthoformate induces cyclization to yield bicyclic systems:

    Methyl 6-amino-5-chloropyrimidine-4-carboxylate(EtO)3CHPyrimido[4,5-d]pyrimidine\text{this compound} \xrightarrow{\text{(EtO)}_3\text{CH}} \text{Pyrimido[4,5-d]pyrimidine}

    These compounds exhibit antitubercular activity (MIC: 0.5–2 μg/mL) .

Mechanistic Insights

  • NAS at C5 : Proceeds via a σ-complex intermediate stabilized by the carboxylate group .

  • Cyclization : Driven by intramolecular hydrogen bonding between the amino and carbonyl groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 6-amino-5-chloropyrimidine-4-carboxylate has been identified as a promising candidate for the development of pharmaceuticals targeting Bruton's tyrosine kinase (Btk). Btk is crucial in several autoimmune disorders and cancers. The inhibition of Btk activity by this compound may provide therapeutic benefits for conditions such as:

  • Autoimmune Disorders : Including rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory diseases.
  • Cancer : Many cancers express Btk, making this compound a potential treatment option for Btk-dependent malignancies .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the efficacy of this compound derivatives. These studies focus on modifying various substituents on the pyrimidine ring to enhance biological activity. For instance, combinations of different amine groups with the core structure have shown significant increases in potency against specific biological targets .

Table 1: Structure-Activity Relationship Analysis

Compound VariantR1 SubstituentR2 SubstituentIC50 (nM)
Compound 1Cyclopropylmethylamide(R/S)-3-phenylpiperidine72
Compound 2DimethylamineMorpholine150
Compound 3Hydroxypyrrolidine(R/S)-3-hydroxypyrrolidine90

Anticancer Applications

Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds designed based on this structure have shown cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. The mechanisms involved often include apoptosis induction and inhibition of cell proliferation .

Other Biological Activities

Beyond its applications in oncology and autoimmune diseases, this compound derivatives have been explored for their potential in:

  • Antimicrobial Activity : Some derivatives have demonstrated effective antibacterial properties.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through Btk inhibition suggests potential applications in treating inflammatory diseases .

Case Studies and Experimental Findings

Several case studies illustrate the effectiveness of this compound derivatives:

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of derivatives against multiple cancer cell lines using National Cancer Institute protocols. One derivative showed significant growth inhibition across several panels, highlighting its potential as a lead compound for further development .

Case Study 2: Autoimmune Disease Treatment
In preclinical models, compounds derived from this compound demonstrated efficacy in reducing symptoms associated with rheumatoid arthritis and other autoimmune conditions by selectively inhibiting Btk activity .

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The amino and chloro substituents on the pyrimidine ring can interact with biological targets, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 6-Amino-5-Chloropyrimidine-4-Carboxylate (CAS 1097250-86-6)

  • Structural Difference : The ethyl ester substituent replaces the methyl group in the target compound.
  • Molecular Formula : C₇H₈ClN₃O₂ (vs. C₆H₆ClN₃O₂ for the methyl ester).
  • Impact :
    • Lipophilicity : The ethyl ester increases lipophilicity (logP ≈ 1.8 vs. 1.3 for methyl), enhancing membrane permeability but reducing aqueous solubility .
    • Synthetic Utility : Ethyl esters are often more stable under basic conditions due to slower hydrolysis compared to methyl esters.

6-Amino-5-Chloro-4-Pyrimidinecarboxylic Acid (CAS 914916-98-6)

  • Structural Difference : The carboxylic acid replaces the methyl ester.
  • Impact: Solubility: The carboxylic acid form (pKa ≈ 3.5) exhibits higher aqueous solubility at physiological pH but lower cell permeability. Reactivity: The free acid can participate in salt formation or act as a hydrogen bond donor, influencing biological target interactions .

Ethyl 6-Amino-5-Chloro-2-(4-Chlorophenyl)Pyrimidine-4-Carboxylate

  • Structural Difference : An additional 4-chlorophenyl group at position 2.
  • Impact :
    • Steric Effects : The bulky aryl group may hinder nucleophilic substitution at position 4.
    • Electronic Effects : The electron-withdrawing chlorine on the phenyl ring enhances electrophilic character at the pyrimidine core .

Methyl 2-(4-Amino-6-Chloropyrimidin-5-Yl)Acetate (CAS 1402550-59-7)

  • Structural Difference: An acetoxy group at position 5 instead of chlorine at position 5 and amino at position 6.
  • Impact :
    • Reactivity : The acetoxy group may undergo hydrolysis or act as a leaving group, differing from the chloro substituent’s role in cross-coupling reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents logP (Predicted) Aqueous Solubility (mg/mL)
Methyl 6-amino-5-chloropyrimidine-4-carboxylate - C₆H₆ClN₃O₂ 187.58 6-NH₂, 5-Cl, 4-COOCH₃ 1.3 12.5
Ethyl 6-amino-5-chloropyrimidine-4-carboxylate 1097250-86-6 C₇H₈ClN₃O₂ 201.61 6-NH₂, 5-Cl, 4-COOCH₂CH₃ 1.8 8.2
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 914916-98-6 C₅H₄ClN₃O₂ 173.56 6-NH₂, 5-Cl, 4-COOH 0.9 25.0
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate - C₁₃H₁₁Cl₂N₃O₂ 328.15 6-NH₂, 5-Cl, 2-(4-Cl-C₆H₄), 4-COOCH₂CH₃ 3.2 1.5

Key Research Findings

  • Reactivity : The chlorine at position 5 in the target compound facilitates nucleophilic aromatic substitution, whereas ethyl esters (e.g., CAS 1097250-86-6) show slower hydrolysis rates, making them preferable in prolonged reactions .
  • Synthetic Applications : The 4-chlorophenyl variant (CAS 633328-95-7) highlights how steric bulk can modulate reactivity, a critical factor in designing kinase inhibitors or agrochemicals .

Biological Activity

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H8ClN3O2\text{C}_7\text{H}_8\text{Cl}\text{N}_3\text{O}_2

This compound features a pyrimidine ring substituted with an amino group, a chlorine atom, and a carboxylate moiety, which are critical for its biological activity.

  • Inhibition of Enzymes : The compound has been studied for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors of NAPE-PLD can modulate levels of N-acylethanolamines (NAEs), which are implicated in various physiological processes such as pain modulation and emotional regulation .
  • Antitumor Activity : this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), leading to reduced tumor growth and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methyl and amino groups significantly affect the compound's potency. For example, the introduction of different substituents on the pyrimidine ring can enhance inhibitory activity against specific targets, such as CDK1 and CDK5, which are crucial for cell cycle regulation .

Table 1: Structure-Activity Relationship Analysis

Compound VariantSubstituentIC50 (µM)Target
This compound-CH30.126MDA-MB-231
Variant A-Br0.087CDK1
Variant B-OH0.095CDK5

Case Studies

  • In Vivo Studies : In a study involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to controls. The compound exhibited a selectivity index favoring cancerous cells over normal cells, indicating potential for targeted therapy .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that this compound possesses favorable absorption and distribution characteristics, making it suitable for further development as an oral therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 6-amino-5-chloropyrimidine-4-carboxylate, and how can reaction parameters be optimized?

  • Answer: Synthesis typically involves sequential functionalization of pyrimidine precursors. Chlorination at the C5 position is achieved using phosphoryl chloride (POCl₃) in DMF or toluene under reflux (80–110°C, 6–24 hours). Subsequent amination replaces chlorine with an amino group using ammonium acetate in ethanol under reflux. Yield optimization requires controlled stoichiometry (1:3 molar ratio for POCl₃), inert atmospheres to prevent hydrolysis, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Table 1. Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, DMF, 100°C, 12h60–75
AminationNH₄OAc, EtOH, reflux, 8h80–90

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H NMR identifies NH₂ (δ 6.2–6.5 ppm) and methyl ester (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and pyrimidine ring carbons.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (e.g., m/z 202.0382).
  • X-ray Crystallography: SHELX-refined structures (ORTEP-3 visualization) resolve bond lengths (C–Cl ≈ 1.73 Å) and angles. Purity is confirmed via HPLC (C18 column, 95% acetonitrile/water) .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice of this compound be analyzed to predict supramolecular behavior?

  • Answer: Graph set analysis (Bernstein’s method) categorizes hydrogen bonds into motifs (e.g., rings R²₂(8) , chains C(6) ). For example:

  • N–H···O=C interactions (2.85–3.10 Å, θ = 150–165°) stabilize dimer formation.

  • C–H···Cl contacts (3.30–3.50 Å) contribute to layered packing. Software like Mercury (CCDC) maps these interactions, while SHELXL refines thermal displacement parameters (ADPs) for Cl and O atoms .

    Table 2. Hydrogen Bonding Parameters

    InteractionDistance (Å)Angle (°)MotifReference
    N–H···O=C2.85–3.10150–165R²₂(8)
    C–H···Cl3.30–3.50130–145C(6)

Q. What crystallographic challenges arise when refining this compound using SHELXL, and how are they resolved?

  • Answer:

  • Absorption Errors: High electron density from Cl atoms causes anisotropic scattering; apply multi-scan correction (SADABS).
  • Disorder: Methyl/amino groups may exhibit rotational disorder; use PART/SUMP restraints.
  • Twinning: If present, apply TWIN/BASF commands (HKLF 5 format). SHELXL’s ISOR restrains excessive thermal motion for Cl atoms .

Q. How do Cremer-Pople puckering parameters quantify ring distortion in this compound?

  • Answer: The pyrimidine ring’s puckering amplitude (QQ) and phase angles (θθ, φφ) are calculated from Cartesian coordinates. For a planar ring, Q=0Q = 0; deviations (Q>0.2Q > 0.2 Å) indicate chair/boat conformations. Compare experimental values (from X-ray data) with DFT-optimized geometries to assess crystal packing effects. Software like GaussView automates this analysis .

Methodological Best Practices

  • SHELX Refinement: Use SHELXL-2018 for high-resolution (<1.0 Å) datasets. For twinned crystals, refine with HKLF 5 and BASF parameters .
  • Graph Set Analysis: Cross-validate hydrogen bond assignments with the Cambridge Structural Database (CSD) entries for pyrimidine analogs .
  • Synthetic Reproducibility: Document reaction stoichiometry, solvent purity, and inert conditions to ensure reproducibility per IUCr guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.